(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
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Description
(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C23H26N6O2 and its molecular weight is 418.501. The purity is usually 95%.
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Biological Activity
The compound (4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone exhibits a diverse range of biological activities due to its complex structure, which incorporates imidazole and piperazine moieties known for their pharmacological potential. This article details the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H26N4O2 with a molecular weight of 414.509 g/mol. Its structural complexity allows for interactions with multiple biological targets, leading to various therapeutic applications.
Imidazole Derivatives : Compounds containing imidazole rings are known to exhibit a wide array of biological activities, including:
- Antibacterial
- Antitumor
- Antiviral
- Anti-inflammatory
These activities are attributed to the ability of imidazole derivatives to interact with biological macromolecules such as proteins and nucleic acids, influencing cellular pathways and mechanisms.
Antitumor Activity
The compound has shown promising results in inhibiting tumor cell proliferation. A study evaluated its antiproliferative effects on various cancer cell lines, including melanoma and prostate cancer cells. The results indicated significant activity against these cell lines with IC50 values in the nanomolar range:
Cell Line | IC50 (nM) |
---|---|
A375 (Melanoma) | 24 ± 2 |
LNCaP (Prostate) | 38 ± 3 |
PC-3 (Prostate) | 50 ± 6 |
These findings suggest that the compound may be effective in treating drug-resistant tumors by disrupting tubulin polymerization through competitive binding at the colchicine site on β-tubulin .
Antimicrobial Activity
Research indicates that imidazole-containing compounds possess antimicrobial properties against various pathogens. The compound's structure suggests potential efficacy against both bacterial and fungal strains. For instance, it has been associated with strong antifungal and antibacterial effects due to its ability to disrupt cellular membranes and inhibit vital metabolic processes .
Pharmacokinetics
The pharmacokinetic profile of imidazole derivatives typically includes high solubility in water and polar solvents, which enhances their absorption and bioavailability. This property is crucial for ensuring effective therapeutic concentrations in vivo.
Case Studies
- Melanoma Treatment : In vitro studies demonstrated that the compound effectively reduced cell viability in melanoma cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
- Prostate Cancer : In another study focusing on prostate cancer cells, the compound exhibited a dose-dependent response, highlighting its potential as a therapeutic agent against hormone-resistant prostate cancer.
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c30-22(19-6-4-18(5-7-19)16-26-10-8-24-17-26)27-11-13-28(14-12-27)23(31)21-15-20-3-1-2-9-29(20)25-21/h4-8,10,15,17H,1-3,9,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMLOMBLNAEPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.